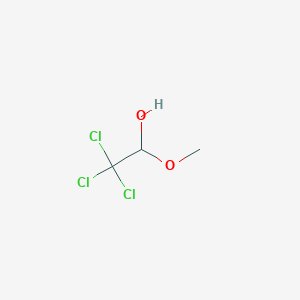
2,2,2-Trichloro-1-methoxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-methoxyethanol, also known as this compound, is a useful research compound. Its molecular formula is C3H5Cl3O2 and its molecular weight is 179.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Reagent in Chemical Reactions
2,2,2-Trichloro-1-methoxyethanol is utilized as a reagent in organic synthesis. It acts as a chlorinating agent, facilitating the introduction of chlorine atoms into organic molecules. This property is particularly valuable in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.
Intermediate for Imidate Synthesis
The compound serves as an important intermediate in the synthesis of imidates, which are crucial for creating N-heterocycles and other biologically active compounds. The versatility of imidates makes them significant in medicinal chemistry and materials science .
Solvent Applications
Use as a Solvent
this compound is employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. Its properties allow it to be used effectively in reactions that require polar aprotic solvents.
Alternatives to Halogenated Solvents
In the context of environmental safety, there has been a push towards finding alternatives to traditional halogenated solvents. Research indicates that compounds like this compound may present lower toxicity profiles compared to other halogenated solvents like trichloroethylene (TCE) and methylene chloride .
Environmental Monitoring
Analytical Applications
The compound is relevant in environmental chemistry for monitoring pollutants. Its presence can be indicative of contamination from industrial processes that employ chlorinated solvents. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) can detect and quantify this compound in environmental samples .
Toxicological Studies
Given its chlorinated nature, studies have examined the toxicological effects of this compound on human health and ecosystems. Understanding its potential risks is essential for regulatory compliance and public health safety .
Case Studies
Propiedades
Número CAS |
18271-82-4 |
|---|---|
Fórmula molecular |
C3H5Cl3O2 |
Peso molecular |
179.42 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-methoxyethanol |
InChI |
InChI=1S/C3H5Cl3O2/c1-8-2(7)3(4,5)6/h2,7H,1H3 |
Clave InChI |
LVMUSFXOLZJHFU-UHFFFAOYSA-N |
SMILES |
COC(C(Cl)(Cl)Cl)O |
SMILES canónico |
COC(C(Cl)(Cl)Cl)O |
Key on ui other cas no. |
18271-82-4 |
Sinónimos |
2,2,2-trichloro-1-methoxyethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















